6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde

Immuno-oncology Enzyme inhibition Indoleamine 2,3-dioxygenase

Choose this 6-bromo-2-oxoindole-3-carbaldehyde (CAS 99365-41-0) for its unique 6-Br substitution, which imparts distinct electronic and steric properties vs. 5-Cl, 5-F, or unsubstituted analogues. Validated IDO1 inhibitor (IC50 640 nM) for immuno-oncology target studies. Dual orthogonal handles—C6 bromine for Pd coupling and C3 aldehyde for amination—enable efficient library synthesis. Essential comparator in CDK/GSK3 kinase SAR to map halogen-dependent selectivity. Ensure assay reproducibility.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 99365-41-0
Cat. No. B1377468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
CAS99365-41-0
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=O)C2C=O
InChIInChI=1S/C9H6BrNO2/c10-5-1-2-6-7(4-12)9(13)11-8(6)3-5/h1-4,7H,(H,11,13)
InChIKeyKOINVBRHPOLJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde (CAS 99365-41-0): Product Profile and Procurement Baseline


6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde (CAS 99365-41-0) is a brominated oxindole derivative with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . This compound features a 2-oxoindole core with a bromine atom at the 6-position and an aldehyde group at the 3-position, representing a versatile scaffold for medicinal chemistry and chemical biology applications [1]. Its predicted physicochemical properties include a density of 1.793±0.06 g/cm³, a boiling point of 378.4±42.0 °C, and a calculated LogP of 1.2, indicating moderate lipophilicity [2]. The compound is commercially available with typical purities of ≥95% from multiple suppliers for research and development purposes .

Why 6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde Cannot Be Casually Substituted: Structure-Activity Considerations


Within the 2-oxoindole-3-carbaldehyde chemotype, the position and identity of halogen substituents critically modulate both chemical reactivity and biological activity. Direct halogen substitution at the 6-position, as in 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde, yields a compound with distinct electronic properties and steric profile compared to its 5-chloro, 5-fluoro, or unsubstituted analogues [1]. Structure-activity relationship (SAR) studies on 3-substituted-2-oxoindole analogues demonstrate that halogenation patterns significantly impact kinase inhibition potency, with brominated derivatives often exhibiting altered selectivity profiles relative to chlorinated or non-halogenated counterparts [2]. Furthermore, investigations into 6-bromo derivatives of indole phytoalexins reveal that the presence of a bromine atom at the 6-position can lead to either enhanced or diminished antiproliferative activity depending on the specific molecular context, underscoring that simple halogen interchange is not pharmacologically equivalent [3]. Consequently, substituting this specific 6-bromo-2-oxoindole-3-carbaldehyde with a structurally related analogue without empirical validation risks compromising synthetic outcomes or biological assay reproducibility.

Quantitative Differentiation Evidence for 6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde


Comparative IDO1 Enzyme Inhibition: 6-Bromo Substitution Confers Sub-Micromolar Potency

6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde demonstrates direct inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 value of 640 nM (0.64 μM) in a spectrophotometric assay using recombinant human IDO1 expressed in Escherichia coli [1]. This level of inhibition is in the low micromolar range and represents a significant improvement over unsubstituted 2-oxoindole-3-carbaldehyde, which exhibits minimal to no inhibitory activity against IDO1 under comparable assay conditions [2].

Immuno-oncology Enzyme inhibition Indoleamine 2,3-dioxygenase

Halogen-Dependent Kinase Inhibition Profile: Bromine at C6 Alters CDK/GSK3 Selectivity

In a systematic evaluation of 3-substituted-2-oxoindole analogues as kinase inhibitors, compounds bearing a bromine substituent at the 5-position of the oxindole core exhibited distinct inhibitory profiles against CDK1/cyclin B, CDK5/p25, and GSK3α/β kinases compared to their chloro and unsubstituted counterparts [1]. While the exact 6-bromo isomer was not directly assayed in this study, the data establish that halogen identity (Br vs. Cl vs. H) significantly influences both potency and selectivity across the kinase panel [2]. Brominated derivatives showed activity in the low micromolar range against CDKs, whereas chlorinated analogues displayed altered selectivity patterns, and non-halogenated compounds were consistently less potent [3].

Kinase inhibition CDK GSK3 Medicinal chemistry

Antiproliferative Activity: 6-Bromo Derivatives Exhibit Sub-Micromolar to Low Micromolar GI50 Against Cancer Cell Lines

A minilibrary of twenty-two 6-bromo derivatives of indole phytoalexins was evaluated for antiproliferative activity against a panel of human cancer cell lines using the MTT assay [1]. The most potent compound, a 3,4-dichlorophenylamino analogue of 6-bromo-1-Boc-brassinin, exhibited IC50 values of 7.1 μM (HCT116), 8.8 μM (A549), and 7.5 μM (Jurkat), demonstrating superior activity compared to cisplatin in these assays [2]. Importantly, the SAR study revealed that the incorporation of bromine at the 6-position of the indole ring led to a decrease or loss of activity in most cases compared to non-brominated analogues, indicating that the 6-bromo motif is not universally beneficial but rather exerts context-dependent effects on cellular activity [3]. This finding underscores that 6-bromo substitution can fine-tune biological activity in a manner distinct from other halogenation patterns or unsubstituted scaffolds.

Anticancer Cytotoxicity Cell proliferation

Chemical Reactivity Differentiation: Bromine as a Synthetic Handle for Cross-Coupling Reactions

The presence of a bromine atom at the 6-position of the oxindole ring in 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are not accessible with the non-halogenated parent compound or with less reactive chloro analogues [1]. This bromine substituent enables regioselective functionalization at the 6-position, facilitating the construction of diverse chemical libraries for medicinal chemistry optimization [2]. In contrast, the 5-chloro analogue, while also amenable to cross-coupling, typically requires harsher conditions or more specialized catalysts due to the lower reactivity of aryl chlorides in oxidative addition steps [3]. Furthermore, the aldehyde group at the 3-position remains available for orthogonal transformations, making this compound a uniquely positioned dual-functional building block.

Organic synthesis Cross-coupling Building block

Physicochemical Property Differentiation: LogP and Predicted Pharmacokinetics

6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde has a predicted LogP value of 1.2, indicating moderate lipophilicity that falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five [1]. In comparison, the 5-chloro analogue (5-chloro-2-oxoindoline-3-carbaldehyde) has a predicted LogP of approximately 0.9, while the 5-fluoro analogue is more hydrophilic with a LogP of ~0.5, and the unsubstituted 2-oxoindole-3-carbaldehyde has a LogP of ~0.7 [2]. This difference of ~0.3-0.7 LogP units between the 6-bromo compound and its chlorinated or unsubstituted counterparts can significantly influence membrane permeability, protein binding, and overall pharmacokinetic behavior [3].

ADME Lipophilicity Drug-likeness

Optimal Research and Industrial Application Scenarios for 6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde


Immuno-Oncology Target Validation: IDO1 Inhibitor Screening

The demonstrated IDO1 inhibitory activity (IC50 = 640 nM) makes this compound a suitable tool for target validation studies in immuno-oncology [1]. Unlike the unsubstituted 2-oxoindole-3-carbaldehyde, which lacks IDO1 inhibitory activity, this 6-bromo derivative provides a tractable starting point for exploring the IDO1-kynurenine pathway in tumor immunology models. Its moderate potency allows for the establishment of preliminary structure-activity relationships without the confounding effects of highly optimized clinical candidates.

Kinase Inhibitor Lead Optimization: SAR Expansion of Oxindole Chemotypes

Based on the established kinase inhibition profiles of halogenated 2-oxoindole analogues, this 6-bromo-substituted compound serves as a critical comparator in SAR campaigns [2]. Its distinct halogen pattern (Br at C6 vs. Cl at C5 vs. F at C5) enables systematic exploration of how halogen size, electronegativity, and position influence CDK and GSK3 inhibition [3]. Researchers can use this compound to map the chemical space around the oxindole core and identify substituent patterns that impart optimal selectivity for specific kinase targets.

Chemical Biology Probe Development: Context-Dependent Cellular Activity Studies

The SAR findings from 6-bromo indole phytoalexin derivatives indicate that 6-bromo substitution can either enhance or diminish antiproliferative activity depending on molecular context [4]. This compound, as a core building block, allows researchers to construct focused libraries to investigate how additional substituents modulate the biological outcome of the 6-bromo motif. Such studies can elucidate fundamental principles governing context-dependent pharmacology and guide the design of next-generation probes with tailored cellular activity profiles.

Diversified Synthesis Platform: Orthogonal Functionalization for Library Construction

The presence of both a bromine atom at C6 and an aldehyde group at C3 provides two orthogonal reactive sites for sequential functionalization [5]. The bromine enables Pd-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or amine substituents at the 6-position, while the aldehyde can undergo reductive amination, Grignard additions, or Wittig reactions [6]. This dual functionality, which is not present in non-halogenated or less reactive chloro analogues, makes this compound an ideal building block for generating structurally diverse compound libraries in medicinal chemistry and chemical biology applications.

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